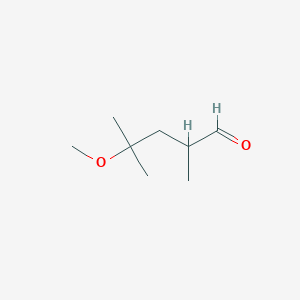
4-Methoxy-2,4-dimethylpentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, characterized by the presence of a methoxy group and two methyl groups attached to the pentanal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the alkylation of 4-methoxy-2,4-dimethylpentan-1-ol using appropriate reagents under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of an alkyl halide to introduce the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
4-Methoxy-2,4-dimethylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-Methoxy-2,4-dimethylpentanoic acid.
Reduction: 4-Methoxy-2,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methoxy-2,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Methoxy-2,4-dimethylpentanal depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. The presence of the methoxy and methyl groups can influence its reactivity and the pathways it follows during chemical transformations.
相似化合物的比较
Similar Compounds
4-Methoxy-2,4-dimethylpentanol: The reduced form of 4-Methoxy-2,4-dimethylpentanal.
4-Methoxy-2,4-dimethylpentanoic acid: The oxidized form of this compound.
4-Methoxy-2,4-dimethylpentane: A fully saturated analog without the aldehyde group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an aldehyde group on the same molecule
生物活性
4-Methoxy-2,4-dimethylpentanal is an organic compound with the molecular formula C9H18O. It is an aldehyde derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing key findings from diverse sources, including research studies and case analyses.
This compound features a methoxy group and two methyl groups attached to a pentanal backbone. Its unique structure contributes to its biological reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 158.24 g/mol |
| Functional Groups | Aldehyde, Methoxy |
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to have improved antiproliferative activity against melanoma and prostate cancer cells compared to their predecessors . The mechanism of action often involves inhibition of tubulin polymerization, which is critical for cancer cell division.
Antioxidant Properties
Antioxidant activity has also been observed in related compounds. For example, derivatives of 4-methoxy compounds have shown moderate DPPH radical-scavenging activity, indicating potential for use in oxidative stress-related conditions .
The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. The presence of the methoxy group enhances its ability to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active metabolites.
Case Studies
- Antiproliferative Effects : A study investigated the effects of various methoxy-substituted compounds on cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer). Compounds with similar structures to this compound demonstrated IC50 values in the low micromolar range, suggesting significant antiproliferative effects .
- Oxidative Stress : In another study focusing on antioxidant properties, derivatives were tested for their ability to scavenge free radicals. Results indicated that certain modifications to the methoxy group could enhance antioxidant activity significantly.
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
4-methoxy-2,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)5-8(2,3)10-4/h6-7H,5H2,1-4H3 |
InChI 键 |
WATAQWRLDQXRCE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C)(C)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















